
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane is a chemical compound that features a silicon atom bonded to a 4,5-dihydrofuran-2-yl group, a dimethyl group, and an oxolan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane typically involves the reaction of appropriate organosilicon precursors with 4,5-dihydrofuran and oxolane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silicon atom can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups .
Scientific Research Applications
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane exerts its effects involves interactions with various molecular targets. The silicon atom can form bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions depend on the specific conditions and reagents used, but generally involve the formation and breaking of silicon-oxygen and silicon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4,5-dihydrofuran-2-yl)silane: A compound with four 4,5-dihydrofuran-2-yl groups bonded to silicon.
Tetrakis(4,5-dihydrofuran-2-yl)germane: A germanium analog with similar structural properties.
Uniqueness
(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane is unique due to the presence of both 4,5-dihydrofuran and oxolan groups bonded to silicon. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
91300-64-0 |
|---|---|
Molecular Formula |
C10H18O2Si |
Molecular Weight |
198.33 g/mol |
IUPAC Name |
2,3-dihydrofuran-5-yl-dimethyl-(oxolan-2-yl)silane |
InChI |
InChI=1S/C10H18O2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h5,10H,3-4,6-8H2,1-2H3 |
InChI Key |
FRLYVFRPGGZXNY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1CCCO1)C2=CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
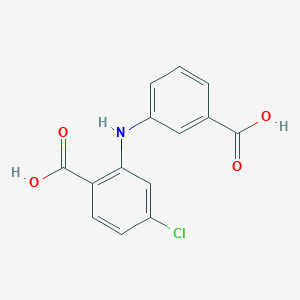
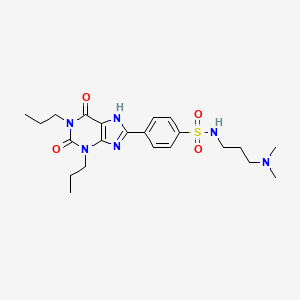
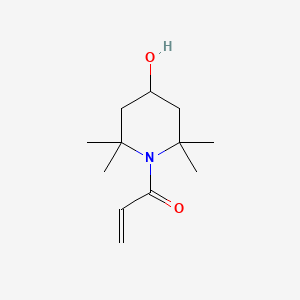
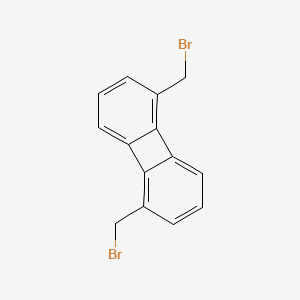
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)

![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
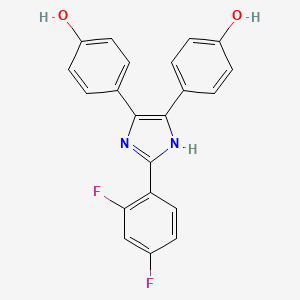
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
